![molecular formula C25H42O21 B13409850 Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex polysaccharide compound It is composed of arabinofuranosyl (Araf) and xylosyl (Xyl) residues linked in specific configurations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions typically include the presence of nucleotide sugars such as UDP-xylose and specific acceptor peptides or oligosaccharides .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the expression of glycosyltransferase genes in microbial hosts. This approach allows for the large-scale production of the compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metal complexes. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Applications De Recherche Scientifique
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation processes and enzyme mechanisms.
Biology: Investigated for its role in cell wall integrity and plant growth.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of bio-based materials and as a functional ingredient in food products
Mécanisme D'action
The mechanism of action of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves its interaction with specific molecular targets, such as glycosyltransferases and hydrolases. These interactions facilitate the transfer and modification of sugar moieties, influencing various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc: Another complex polysaccharide with similar glycosylation patterns.
Xyloglucan: A hemicellulosic polysaccharide found in plant cell walls, with a backbone of 1,4-linked glucosyl residues.
Uniqueness
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is unique due to its specific linkage patterns and the presence of multiple xylosyl residues.
Propriétés
Formule moléculaire |
C25H42O21 |
|---|---|
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C25H42O21/c26-1-7(29)13(31)9(2-27)42-23-18(36)16(34)11(5-40-23)44-24-20(38)21(46-25-19(37)15(33)10(3-28)43-25)12(6-41-24)45-22-17(35)14(32)8(30)4-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
FQAOWTKNOXFLAA-BRKSDEAHSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(O3)CO)O)O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


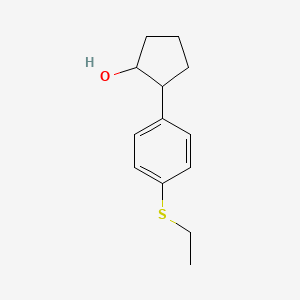
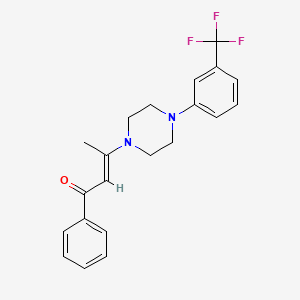
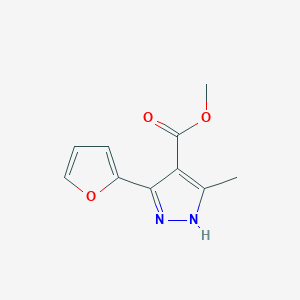
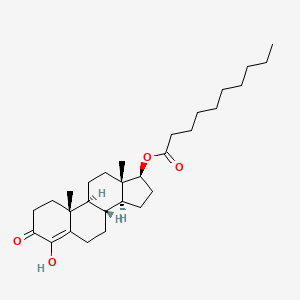
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)

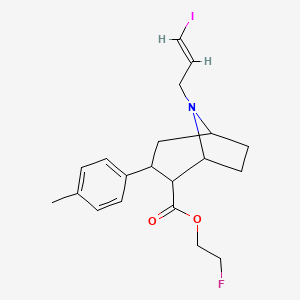


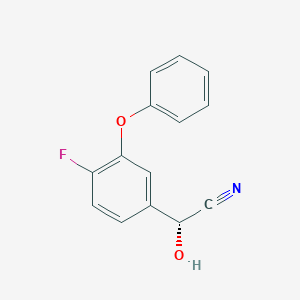

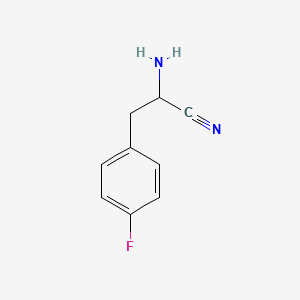
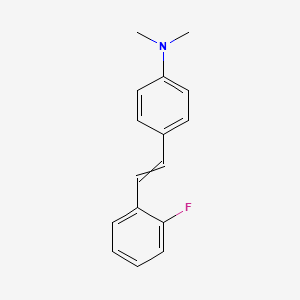
![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
